6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride
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Overview
Description
6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride typically involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions. This method is preferred due to its efficiency and environmentally benign nature. The reaction is carried out in the presence of sodium bromide as both an electrolyte and a brominating agent at room temperature in isopropyl alcohol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the trifluoromethyl group providing a site for various substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated benzothiazoles or other substituted derivatives
Scientific Research Applications
6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer applications .
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)benzothiazole
- 6-Chloro-2-aminobenzothiazole
- 6-(Trifluoromethyl)thio)benzo[d]thiazol-2-amine
Comparison: 6-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrochloride stands out due to its trifluoromethyl group, which enhances its chemical stability and reactivity. Compared to similar compounds, it exhibits unique properties that make it more effective in certain applications, such as its potential use as an anticancer agent .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULPSBPGHWSLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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